Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate
Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate
Brand Name:
Vulcanchem
CAS No.:
351007-61-9
VCID:
VC0429856
InChI:
InChI=1S/C23H32N2O3S2/c1-2-3-9-14-28-19(26)15-29-23-24-21-20(17-12-7-8-13-18(17)30-21)22(27)25(23)16-10-5-4-6-11-16/h16H,2-15H2,1H3
SMILES:
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4
Molecular Formula:
C23H32N2O3S2
Molecular Weight:
448.6g/mol
Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate
CAS No.: 351007-61-9
Main Products
VCID: VC0429856
Molecular Formula: C23H32N2O3S2
Molecular Weight: 448.6g/mol
CAS No. | 351007-61-9 |
---|---|
Product Name | Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate |
Molecular Formula | C23H32N2O3S2 |
Molecular Weight | 448.6g/mol |
IUPAC Name | pentyl 2-[(3-cyclohexyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
Standard InChI | InChI=1S/C23H32N2O3S2/c1-2-3-9-14-28-19(26)15-29-23-24-21-20(17-12-7-8-13-18(17)30-21)22(27)25(23)16-10-5-4-6-11-16/h16H,2-15H2,1H3 |
Standard InChIKey | FPLCHLZURWQISD-UHFFFAOYSA-N |
SMILES | CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4 |
Canonical SMILES | CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4 |
PubChem Compound | 1818892 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume